molecular formula C17H17NO2 B125701 Asimilobine CAS No. 6871-21-2

Asimilobine

Cat. No. B125701
CAS RN: 6871-21-2
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-CYBMUJFWSA-N
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Description

Asimilobine is an aporphine isoquinoline alkaloid that has been studied for its effects on dopamine biosynthesis and its potential cytotoxicity. It has been isolated from the seeds of Asimina triloba, a plant known for its various bioactive compounds, particularly annonaceous acetogenins . Asimilobine has been shown to significantly inhibit intracellular dopamine levels in a concentration-dependent manner and to affect the activity of enzymes involved in dopamine synthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) .

Synthesis Analysis

The total synthesis of related compounds, such as asimicin, has been reported and involves highly stereoselective annulation reactions that establish the stereochemistry of the bis-tetrahydrofuran unit of the natural product . Although the synthesis of asimilobine itself is not detailed in the provided papers, the methodologies used for asimicin could potentially be adapted for asimilobine synthesis due to structural similarities.

Molecular Structure Analysis

Asimilobine's structure includes adjacent bis-tetrahydrofuran (THF) rings and hydroxyl groups that are characteristic of many annonaceous acetogenins . The molecular structure of asimilobine has been elucidated using spectroscopic and chemical methods, which have revealed its bioactive properties .

Chemical Reactions Analysis

Asimilobine has been shown to interact with cellular components, leading to the inhibition of dopamine biosynthesis. It inhibits the activity of TH and AADC, enzymes critical for dopamine synthesis, and decreases TH mRNA levels . These interactions suggest that asimilobine can modulate biochemical pathways within cells, although the exact chemical reactions have not been fully described in the provided papers.

Physical and Chemical Properties Analysis

While the physical and chemical properties of asimilobine are not explicitly detailed in the provided papers, its solubility, stability, and reactivity can be inferred from its structural characteristics and the biological activities observed. Asimilobine's ability to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity in PC12 cells indicates that it can cross cellular membranes and exert its effects intracellularly . The presence of hydroxyl groups and bis-THF rings suggests that asimilobine may have

Scientific Research Applications

Neuroprotective and Neurotoxic Effects

Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells. Research has demonstrated that asimilobine significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) activity and mRNA expression, indicating a potential role in modulating dopamine-related neurobiological processes. Furthermore, asimilobine enhanced L-DOPA-induced cytotoxicity in these cells, suggesting a complex interplay between asimilobine and dopamine-related pathways in neuronal cells (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).

Potential in Treating Neurodegenerative Diseases

Asimilobine and related compounds have shown promising results in enhancing neurite outgrowth in PC-12 cells. This effect is particularly noteworthy in the context of neurodegenerative diseases like Alzheimer's, where neurite outgrowth is a critical factor. Asimilobine's ability to permeate the blood-brain barrier (BBB) further underscores its potential as a lead compound in the development of treatments for neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).

Antimicrobial and Antioxidant Properties

Asimilobine has demonstrated significant antimicrobial activity, particularly against Streptococcus mutans, a bacterium associated with dental caries. Its antioxidant capacity, as evaluated by the oxygen radical absorbance capacity (ORAC) method, further supports its potential in combating oxidative stress-related conditions (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017; Costa, Oliveira da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).

Cytotoxicity in Cancer Research

Asimilobine, along with other alkaloids from Annona triloba, has been evaluated for cytotoxic potential against various human solid tumor cell lines. These studies indicate that asimilobine and its derivatives could have applications in cancer research, particularly in identifying novel cytotoxic agents for cancer therapy (Majrashi, Ashpole, Khan, Sanders, Fantoukh, & Khan, 2021).

Safety And Hazards

While specific safety and hazard information for Asimilobine is not detailed in the retrieved sources, it is generally recommended to ensure adequate ventilation when handling it, and to use personal protective equipment such as safety goggles, protective gloves, and impervious clothing .

properties

IUPAC Name

(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNEUOVIJYCGZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988410
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asimilobine

CAS RN

6871-21-2
Record name Asimilobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6871-21-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asimilobine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol
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Record name Asimilobine, (-)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
867
Citations
TA Majrashi, F Zulfiqar, AG Chittiboyina… - Natural product …, 2019 - Taylor & Francis
A new aporphine glycoside, (-)-anolobine-9-O-β-D-glucopyranoside was isolated from the twigs of pawpaw (Asimina triloba) along with 7 known alkaloids including five aporphine …
Number of citations: 12 www.tandfonline.com
MH Woo, KY Cho, Y Zhang, L Zeng, ZM Gu… - Journal of natural …, 1995 - ACS Publications
… should not be confused with that of the alkaloid, asimilobine (10). Theabsolute configuration of 1 is C-18S, C-175, C-14S, C-135, C-10R, C-AR, and C-345. Compound 1 was simulta…
Number of citations: 55 pubs.acs.org
TA Majrashi - 2020 - egrove.olemiss.edu
Studies have shown the potential risks of neurodegeneration associated with chronic consumption of plants of the Annonaceae family, which emphasize the need for further studies to …
Number of citations: 2 egrove.olemiss.edu
CM Jin, JJ Lee, YK Kim, SY Ryu, SC Lim… - Journal of Asian …, 2008 - Taylor & Francis
… Asimilobine also decreased TH mRNA levels and intracellular cyclic AMP levels… asimilobine was 0.13 μM. The dopamine content decreased at 1 h after exposure to 0.15 μM asimilobine …
Number of citations: 6 www.tandfonline.com
N Shoji, A Umeyama, N Saito, A Iuchi… - Journal of Natural …, 1987 - ACS Publications
… presence of asimilobine and lirinidine in N. nucífera. Both alkaloids inhibited the contraction of rabbit isolated aorta induced by serotonin (10_SM). The pA2 values of asimilobine and …
Number of citations: 63 pubs.acs.org
G Zhao, Y Hui, JK Rupprecht… - Journal of Natural …, 1992 - ACS Publications
Fractionation of the EtOH extract of the bark ofAsimina triloba, monitoring by brine shrimplethality, has led to the isolation and structural elucidation of a novel highly cytotoxic …
Number of citations: 259 pubs.acs.org
IRC Bick, NW Preston - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… suggested that it consisted of asimilobine and michelalbine. (i… seeded with an authentic sample of asimilobine. It then crystallized as … Separated from asimilobine as indicated above, …
Number of citations: 15 www.publish.csiro.au
A Alias, H Hazni, F Mohd Jaafar, K Awang, NH Ismail - Molecules, 2010 - mdpi.com
A phytochemical study of the bark of Fissistigma latifolium (Annonaceae) yielded a new aporphine alkaloid, (-)-N-methylguattescidine (1), and eight known alkaloids: liriodenine (2), …
Number of citations: 31 www.mdpi.com
E Gellert, R Rudzats - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… In addition to the previously reported anonaine and liriodenine, three known alkaloids, asimilobine, isoboldine, and anolobine, and three new ones, aequaline, schefferine, and alkaloid …
Number of citations: 35 www.publish.csiro.au
SV Rabêlo, EV Costa, A Barison, LM Dutra… - Revista Brasileira de …, 2015 - SciELO Brasil
… The aporphine asimilobine and anonaine, and the oxoaporphine liriodenine have been described in several species of Annona. Recent studies describe the isolation of asimilobine …
Number of citations: 47 www.scielo.br

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